molecular formula C12H16O2 B1326131 2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene CAS No. 898759-36-9

2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene

Cat. No.: B1326131
CAS No.: 898759-36-9
M. Wt: 192.25 g/mol
InChI Key: FQEBFJDSAOCSID-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene (CAS No: 898759-36-9) is a substituted aromatic compound of interest in organic synthesis and medicinal chemistry research. It features a benzene ring with methyl groups at the 2- and 5-positions and a 1,3-dioxolane moiety attached via a methylene bridge. With a molecular formula of C 12 H 16 O 2 and a molecular weight of 192.25 g/mol, its core structure is a valuable building block . The 1,3-dioxolane group is a five-membered cyclic acetal, which can act as a protected carbonyl equivalent or a directing group in metal-catalyzed reactions . This functional group is susceptible to acid-catalyzed hydrolysis, allowing for deprotection in synthetic sequences, yet it remains stable under a range of other reaction conditions . The electron-donating methyl groups render the aromatic ring electron-rich, making it a potential substrate for electrophilic aromatic substitution reactions. Researchers can leverage this compound as a key intermediate in the synthesis of more complex molecules, including those with potential biological activity. Its unique structure confers specific steric and electronic properties that can be exploited to modulate the reactivity and selectivity of synthetic pathways. This product is provided for research and development purposes exclusively. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-3-4-10(2)11(7-9)8-12-13-5-6-14-12/h3-4,7,12H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEBFJDSAOCSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645875
Record name 2-[(2,5-Dimethylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-36-9
Record name 2-[(2,5-Dimethylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Preparation of 2,5-Dimethylbenzaldehyde Ethylene Glycol Acetal: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides an in-depth exploration of the synthesis of 2,5-dimethylbenzaldehyde ethylene glycol acetal. Designed for researchers, synthetic chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a comprehensive understanding of the reaction's principles, nuances, and practical execution. We will delve into the mechanistic underpinnings of acetalization, detail a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

The Acetal Functional Group: A Cornerstone in Carbonyl Protection

In the intricate landscape of multi-step organic synthesis, the ability to selectively mask and unmask a functional group is paramount. The aldehyde functional group, with its inherent reactivity towards nucleophiles and bases, often requires protection to prevent undesired side reactions. The conversion of an aldehyde to an acetal is a classic and robust strategy to achieve this protection.[1] Acetals, which are geminal di-ethers, are notably stable under neutral and basic conditions, and resistant to many oxidizing and reducing agents, making them ideal protecting groups.[2][3] The protection is readily reversible under acidic conditions, allowing for the quantitative regeneration of the parent carbonyl compound once its protective role is fulfilled.[2][3]

Profile of 2-(2,5-Dimethylphenyl)-1,3-dioxolane

2,5-Dimethylbenzaldehyde ethylene glycol acetal, systematically named 2-(2,5-dimethylphenyl)-1,3-dioxolane, is a cyclic acetal derived from 2,5-dimethylbenzaldehyde and ethylene glycol. Its structure incorporates the stability of the 1,3-dioxolane ring, making it a valuable intermediate in syntheses where the 2,5-dimethylbenzoyl moiety must be preserved while other parts of a molecule undergo transformation. Its application is particularly relevant in the synthesis of complex pharmaceutical intermediates and fine chemicals.

Rationale for this Guide

The successful preparation of this acetal hinges on a clear understanding of equilibrium chemistry and the practical techniques used to control it. This guide aims to consolidate the theoretical principles and practical methodologies into a single, authoritative resource. By explaining the causality behind each experimental choice, from catalyst selection to purification techniques, we provide a self-validating framework for chemists to not only replicate this synthesis but also to adapt and troubleshoot it effectively.

Theoretical Foundations: The Chemistry of Acetalization

The formation of an acetal is a reversible, acid-catalyzed reaction between a carbonyl compound (in this case, an aldehyde) and an alcohol. When a diol such as ethylene glycol is used, a stable five-membered cyclic acetal is formed.[2]

The Reversible Reaction Mechanism

The accepted mechanism for acid-catalyzed acetal formation proceeds through several distinct, equilibrium-driven steps.[4][5] Understanding this pathway is crucial for optimizing reaction conditions.

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

  • Nucleophilic Attack and Hemiacetal Formation: An alcohol oxygen from the ethylene glycol molecule attacks the activated carbonyl carbon. Subsequent deprotonation of the attacking oxygen yields a hemiacetal intermediate.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water).

  • Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.

  • Final Nucleophilic Attack and Acetal Formation: The second alcohol group of the ethylene glycol molecule attacks the oxonium ion. Deprotonation of this final intermediate by a base (such as the solvent or another alcohol molecule) regenerates the acid catalyst and yields the final cyclic acetal product.

Acetal_Formation_Mechanism Figure 1: Mechanism of Cyclic Acetal Formation RCHO 2,5-Dimethyl- benzaldehyde Protonated_Aldehyde Protonated Aldehyde RCHO->Protonated_Aldehyde + H⁺ Diol Ethylene Glycol H_plus H⁺ H2O H₂O Protonated_Aldehyde->RCHO Hemiacetal Hemiacetal Protonated_Aldehyde->Hemiacetal + Ethylene Glycol - H⁺ Hemiacetal->Protonated_Aldehyde Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Protonated_Hemiacetal->Hemiacetal Oxonium Oxonium Ion Protonated_Hemiacetal->Oxonium - H₂O Oxonium->Protonated_Hemiacetal Final_Product 2-(2,5-Dimethylphenyl) -1,3-dioxolane Oxonium->Final_Product + Intramolecular Attack - H⁺ Final_Product->Oxonium

Caption: Figure 1: Mechanism of Cyclic Acetal Formation

Key Reaction Parameters and Their Influence

Because each step in the mechanism is reversible, the overall reaction outcome is governed by equilibrium control. To achieve a high yield of the acetal, the equilibrium must be shifted towards the product side.

  • Role of the Catalyst (Acid Catalysis): While traditional methods employed strong mineral acids like H₂SO₄ or HCl, these can be corrosive and lead to difficult work-ups.[6] Modern syntheses often favor solid acid catalysts such as zeolites, sulfonic acid-functionalized metal-organic frameworks (MOFs), or tungstophosphoric acid, which offer easier separation and recyclability.[4][7] For standard laboratory preparations, a catalytic amount of a weaker acid like p-toluenesulfonic acid (p-TsOH) or ortho-phosphoric acid is often sufficient and effective.[2][3]

  • The Importance of Water Removal (Le Chatelier's Principle): As seen in the mechanism, water is a byproduct of the reaction. According to Le Chatelier's principle, the continuous removal of water from the reaction mixture is the most critical factor in driving the equilibrium towards the formation of the acetal. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane.[2][3][7]

  • Stoichiometry and Solvent Selection: A slight excess of ethylene glycol is often used to further push the equilibrium to the product side. The solvent, typically toluene, serves a dual purpose: it dissolves the reactants and acts as the azeotropic agent for water removal.[2][3]

Materials and Instrumentation

Reactant and Reagent Specifications

Accurate characterization of starting materials is fundamental to reproducible synthetic chemistry. The key properties of the primary reactants and reagents are summarized below.

CompoundFormulaMW ( g/mol )CAS No.BP (°C)Density (g/mL)Refractive Index (n20/D)
2,5-DimethylbenzaldehydeC₉H₁₀O134.185779-94-2104.5-106.5 / 14 mmHg0.9501.544
Ethylene GlycolC₂H₆O₂62.07107-21-1197.31.1131.432
TolueneC₇H₈92.14108-88-3110.60.8671.496
p-Toluenesulfonic acid monohydrateC₇H₁₀O₄S190.226192-52-5103-107 (mp)--

Data sourced from[3][8][9].

Recommended Instrumentation
  • Round-bottom flask (250 mL or 500 mL)

  • Dean-Stark apparatus with a condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware and consumables

Experimental Protocols

Protocol 1: Classical Dean-Stark Method using an Acid Catalyst

This protocol is a robust and widely applicable method for the synthesis of 2,5-dimethylbenzaldehyde ethylene glycol acetal, leveraging azeotropic water removal to ensure high conversion.[2][3]

Experimental_Workflow Figure 2: Experimental Workflow for Acetal Synthesis A 1. Setup Assemble Dean-Stark apparatus with flask and condenser. B 2. Reagent Charging Add 2,5-dimethylbenzaldehyde, ethylene glycol, toluene, and p-TsOH to the flask. A->B C 3. Reaction Heat mixture to reflux. Collect water in Dean-Stark trap. B->C D 4. Monitoring Continue reflux until no more water is collected. C->D E 5. Work-up Cool reaction. Wash with NaHCO₃(aq) and brine. D->E F 6. Isolation Dry organic layer over Na₂SO₄. Concentrate via rotary evaporation. E->F G 7. Purification Purify crude product by vacuum distillation. F->G H 8. Characterization Obtain NMR, IR, and MS data of the final product. G->H

Caption: Figure 2: Experimental Workflow for Acetal Synthesis

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add 2,5-dimethylbenzaldehyde (13.4 g, 0.1 mol), ethylene glycol (7.5 g, 0.12 mol, 1.2 eq), p-toluenesulfonic acid monohydrate (0.19 g, 1 mol%), and toluene (100 mL).

  • Azeotropic Reflux: Heat the mixture to a steady reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow and return to the reaction flask.

  • Reaction Monitoring: Continue the reflux until water ceases to collect in the trap (typically 2-4 hours). The theoretical amount of water to be collected is 1.8 mL. The reaction can also be monitored by TLC or GC-MS to confirm the consumption of the starting aldehyde.

  • Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield the 2,5-dimethylbenzaldehyde ethylene glycol acetal as a colorless liquid.

Alternative Methods

While the Dean-Stark method is highly effective, other approaches have been developed, often focusing on "green chemistry" principles.

  • Microwave-Assisted Synthesis: Using a catalyst like cupric sulfate, the reaction can be significantly accelerated under microwave irradiation, reducing reaction times from hours to minutes.[10]

  • Heterogeneous Catalysis: The use of solid acid catalysts, such as tungstophosphoric acid supported on TiO₂, allows for a simpler work-up, as the catalyst can be removed by simple filtration.[7] These catalysts are often reusable, adding to the sustainability of the process.[6][7]

Product Isolation, Purification, and Characterization

Work-up Procedure

The purpose of the aqueous work-up is twofold: to neutralize and remove the acid catalyst and to wash away the excess ethylene glycol. The sodium bicarbonate wash is crucial to prevent acid-catalyzed hydrolysis of the acetal product during subsequent steps.

Purification by Distillation

Vacuum distillation is the preferred method for purifying the final product. This technique allows the compound to be distilled at a temperature below its atmospheric boiling point, preventing thermal decomposition.

Spectroscopic Characterization

The identity and purity of the synthesized 2-(2,5-dimethylphenyl)-1,3-dioxolane can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the two methyl groups on the benzene ring, a singlet for the acetal proton (CH), and a multiplet for the four equivalent protons of the ethylene glycol moiety.

  • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the methyl carbons, the acetal carbon (typically ~100-110 ppm), and the carbons of the dioxolane ring (typically ~65 ppm).

  • IR Spectroscopy: The most significant feature will be the disappearance of the strong C=O stretching band from the starting aldehyde (around 1700 cm⁻¹) and the appearance of strong C-O stretching bands (around 1100-1200 cm⁻¹) characteristic of the acetal.[8]

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to the product's molecular weight (178.23 g/mol ) and a characteristic fragmentation pattern.[9][11]

Safety, Handling, and Waste Disposal

  • 2,5-Dimethylbenzaldehyde: May cause skin and eye irritation.[8]

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • Ethylene Glycol: Harmful if swallowed.

  • Acids: p-Toluenesulfonic acid and ortho-phosphoric acid are corrosive and can cause severe skin and eye damage.[3]

All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. All organic and acidic waste should be collected in appropriately labeled containers for disposal according to institutional guidelines.

Conclusion

The preparation of 2,5-dimethylbenzaldehyde ethylene glycol acetal is a straightforward yet illustrative example of the strategic use of protecting groups in organic synthesis. Success in this procedure is predicated on a firm grasp of chemical equilibrium and the diligent application of techniques to control it, primarily through the removal of water. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can reliably synthesize this valuable intermediate for application in pharmaceutical development and complex molecule synthesis.

References

  • Mortazavi, S. S., Abbasi, A., Masteri-Farahani, M., & Farzaneh, F. (2019). Sulfonic Acid Functionalized MIL-101(Cr) Metal-Organic Framework for Catalytic Production of Acetals. ChemistrySelect, 4(26), 7735-7741. Available at: [Link]

  • PHYWE Systeme GmbH & Co. KG. (n.d.). Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. P3101600. Available at: [Link]

  • Gomes, O. F., Carvalho, A. P., de Souza, C. C., et al. (2022). Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks. ACS Omega, 7(40), 35896–35907. Available at: [Link]

  • Li, X., Wang, C., Li, G., et al. (2018). A green and sustainable approach for acetalization of benzaldehyde using tungstophosphoric acid loaded on metal oxide catalysts. Catalysis Communications, 111, 6-10. Available at: [Link]

  • Zheng, L. P., Deng, J. Y., & Chen, X. Y. (2008). Synthesis of Benzaldehyde Ethylene Glycol Acetal Under Microwave Irradiation Catalyzed by Cupric Sulfate. Journal of Jishou University (Natural Science Edition), 29(1), 101-103. Available at: [Link]

  • White, J. D., & Kuntiyong, P. (2012). Tandem Acetalization-Direct Aldol Addition of Benzaldehyde with Acetyl Acetone. Organic Letters, 14(10), 2532-2535. Available at: [Link]

  • Yang, Q., Li, X., & Tang, J. (2019). Tuning Selectivity Among Acetalisation, Pinacol Coupling and Hydrogenation Reactions of Benzaldehyde by Catalytic and Photochemical Means. UCL Discovery. Available at: [Link]

  • PHYWE Systeme GmbH & Co. KG. (n.d.). Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol (Item No.: P3101600). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22015, 2,5-Dimethylbenzaldehyde. Retrieved from [Link]

  • Restek Corporation. (n.d.). 2,5-Dimethylbenzaldehyde: CAS # 5779-94-2 Compound Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2,5-dimethyl-. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Singh, S., & Singh, J. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER, 21(8), 32-41. Available at: [Link]

  • Google Patents. (2003). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • ResearchGate. (n.d.). Acetalization of benzaldehyde with ethylene glycol. Retrieved from [Link]

  • LibreTexts. (2019). 17.8: Acetals as Protecting Groups. In Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting & Optimization

optimizing conditions for ortho-lithiation of substituted aryl acetals

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: DOM-OPT-2024

Introduction: The DoM Optimization Hub

Welcome to the technical support center for Directed Ortho Metalation (DoM). You are likely here because your aryl acetal substrate is failing to lithiate, giving low yields, or decomposing into "tar."

The ortho-lithiation of aryl acetals relies on the Complex Induced Proximity Effect (CIPE) . The acetal oxygen coordinates the lithium cation, bringing the basic anion into close proximity with the ortho proton. This is not just an acid-base reaction; it is a kinetically controlled coordination event. If the coordination fails, the reaction fails.

This guide moves beyond standard textbook answers to address the specific variables that determine success in the lab.

Module 1: The Mechanism (Why it works/fails)

To fix the reaction, you must visualize the transition state. The lithium reagent (typically an aggregate in solution) must de-aggregate, coordinate to your acetal, and then abstract the proton.

Visualizing the Pathway

DoM_Mechanism Reagent n-BuLi Aggregate (Hexamer/Tetramer) ActiveBase Reactive Monomer/Dimer (BuLi-TMEDA) Reagent->ActiveBase De-aggregation Additive Add TMEDA Additive->ActiveBase Complex Pre-Lithiation Complex (CIPE) ActiveBase->Complex Coordination Substrate Aryl Acetal (Substrate) Substrate->Complex TS Transition State (Agostic Interaction) Complex->TS Rate Limiting Step Product Ortho-Lithiated Species TS->Product Deprotonation

Figure 1: The Kinetic Pathway of Directed Ortho Metalation. Note that de-aggregation is often the bottleneck.

Module 2: Critical Parameter Optimization

If you are seeing <50% yield, do not simply "stir longer." Systematically adjust these four variables.

Optimization Matrix
ParameterStandard ConditionHigh-Performance AlternativeWhy Switch?
Solvent THF (Anhydrous)Et₂O (Diethyl Ether)THF is a strong donor and helps de-aggregate BuLi, but Et₂O coordinates less strongly to Li, making the Li "hungrier" for the acetal oxygen (stronger CIPE). Switch to Et₂O if regioselectivity is poor.
Base n-BuLi (2.5M in hexanes)s-BuLi or t-BuLin-BuLi is a hexamer in hydrocarbons and a tetramer in ether. s-BuLi and t-BuLi are stronger bases and less aggregated. Use s-BuLi if the ortho-proton is sterically hindered.
Additive NoneTMEDA (1.0 - 1.2 equiv)CRITICAL. TMEDA breaks BuLi aggregates into reactive monomers/dimers. It is almost mandatory for acetals, which are moderate directors compared to amides.
Temp -78 °C0 °C to -20 °CSome acetals require higher activation energy to lithiate. However, warming risks benzyne formation (see Troubleshooting).

Module 3: Troubleshooting & FAQs

Issue A: "I get mostly starting material back."

Diagnosis: The base is dead, or the coordination isn't happening. Root Cause: Moisture in the solvent or aggregated base.

  • Step 1: Titrate your Organolithium. Do not trust the bottle label. Reagents degrade over time. Use the 1,3-diphenylacetone p-tosylhydrazone method or No-D NMR titration. If the molarity is <80% of the label, discard it.

  • Step 2: The "TMEDA Boost". Acetals are oxygen-based directors. They are not as powerful as Nitrogen-based directors (like oxazolines). Without TMEDA, n-BuLi may simply exist as a stable aggregate and ignore your substrate.

    • Action: Add 1.1 equivalents of TMEDA (distilled) to the mixture before adding the base.

Issue B: "The reaction mixture turned black/tarry."

Diagnosis: Benzyne formation or Nucleophilic Attack. Root Cause: Temperature too high or leaving group elimination.

  • The Benzyne Trap: If you have a leaving group (halogen, OMe) meta to the acetal, lithiation at the ortho position creates a system prone to elimination.

    • Mechanism:[1][2][3][4][5][6] The Li atom and the leaving group eliminate Li-X, generating a highly reactive benzyne intermediate that polymerizes (tar).

    • Fix: Keep temperature strictly at -78 °C. If warming is required for reactivity, switch to a "Trap-in-situ" protocol (add your electrophile before the base, though this limits electrophile scope to those compatible with BuLi, like TMSCl).

Issue C: "My acetal hydrolyzed during workup."

Diagnosis: Acid sensitivity. Root Cause: Acetals are stable to base (Li reagents) but extremely sensitive to aqueous acid.

  • Protocol Adjustment: Standard laboratory workups often use dilute HCl or saturated NH₄Cl. NH₄Cl is weakly acidic (pH ~4-5).

    • Fix: Quench with pH 7 Phosphate Buffer or saturated NaHCO₃ . Ensure the aqueous layer remains basic (pH > 8) throughout the extraction.

Module 4: Standard Operating Procedure (SOP)

Protocol: Ortho-Lithiation of a Generic Aryl Acetal

Reagents:

  • Substrate: 1.0 equiv

  • n-BuLi: 1.1 - 1.2 equiv (Titrated)

  • TMEDA: 1.1 - 1.2 equiv (Distilled over KOH)

  • Solvent: Anhydrous THF (0.2 M concentration)

Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen flow.

  • Solvation: Add Substrate and TMEDA to the flask. Dissolve in Anhydrous THF.

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone). Allow 15 minutes for thermal equilibration.

  • Metalation: Add n-BuLi dropwise via syringe over 5-10 minutes.

    • Note: A color change (often yellow or orange) indicates anion formation.

  • Incubation: Stir at -78 °C for 1 hour.

    • Optimization Point: If yield is low, allow to warm to 0 °C for 30 mins, then re-cool to -78 °C (only if no leaving groups are present).

  • Quench: Add the Electrophile (1.2 - 1.5 equiv) neat or in minimal THF. Stir for 30 mins at -78 °C, then warm to Room Temp.

  • Workup: Pour into saturated NaHCO₃ (Do NOT use NH₄Cl). Extract with EtOAc.

Module 5: Diagnostic Decision Tree

Use this flow to debug your specific experiment.

Troubleshooting_Tree Start Start: Analyze Crude NMR Outcome What is the result? Start->Outcome SM Recovered Starting Material Outcome->SM No Reaction Tar Complex Mixture / Tar Outcome->Tar Decomposition WrongRegio Wrong Regioisomer Outcome->WrongRegio Selectivity Issue ActionSM1 Check BuLi Titer & Solvent Dryness SM->ActionSM1 ActionTar1 Suspect Benzyne Formation Tar->ActionTar1 ActionRegio Switch Solvent (THF <-> Et2O) to alter coordination strength WrongRegio->ActionRegio ActionSM2 Add TMEDA or Switch to s-BuLi ActionSM1->ActionSM2 If Titer OK ActionTar2 Lower Temp (-78°C) or Shorten Lithiation Time ActionTar1->ActionTar2

Figure 2: Troubleshooting logic flow for common DoM failures.

References

  • Snieckus, V. (1990).[7][8] "Directed Ortho Metalation. Tertiary Amide and Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.[7]

  • Collum, D. B. (1993). "Is N,N,N',N'-tetramethylethylenediamine a good ligand for lithium?" Accounts of Chemical Research, 26(5), 227–234.

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter on Directed Metallation).

  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." European Journal of Organic Chemistry, 2005(19), 3975–3984.

Sources

Technical Support Center: Purification of 2-(2,5-dimethylphenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ACETAL-PUR-001 Status: Open Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

Welcome to the Purification Support Center. You are attempting to purify 2-(2,5-dimethylphenyl)-1,3-dioxolane . This molecule belongs to the class of cyclic acetals (specifically a 1,3-dioxolane), derived from the protection of 2,5-dimethylbenzaldehyde with ethylene glycol.

The Critical Challenge: While acetals are robust under basic and nucleophilic conditions, they are inherently acid-labile . Standard flash chromatography grade silica gel (


) is slightly acidic (pH 6.0–7.0 in suspension, but possessing distinct Lewis acidic sites).

Immediate Risk: Running this compound on untreated silica gel often results in on-column hydrolysis , causing the acetal to revert to the starting material (2,5-dimethylbenzaldehyde). This manifests as "streaking," poor recovery, or contamination of the purified product with the aldehyde precursor.

Pre-Purification Diagnostics (TLC & Stability)

Before packing a column, you must diagnose the stability of your crude mixture on the stationary phase.[1]

Diagnostic Workflow
  • Standard TLC: Spot your crude mixture on a standard silica plate.

  • 2D-TLC (Stability Test):

    • Spot the sample in the corner of a square silica plate.

    • Elute in direction 1 (e.g., 10% EtOAc/Hexane).

    • Air dry the plate for 10 minutes (allows silica acidity to act).

    • Rotate 90° and elute in direction 2.

    • Interpretation: If the spot lies off the diagonal, the compound decomposed on the silica during the drying time.

Visualization Guide
MethodExpected ResultTechnical Note
UV (254 nm) Strong Absorption The 2,5-dimethylphenyl ring is UV active. This is the preferred non-destructive method.
Anisaldehyde / Vanillin Colored Spot (often distinct from SM) Caution: These stains are acidic and require heat. They will hydrolyze the acetal on the plate. You are effectively visualizing the released aldehyde.
Iodine Chamber Brown/Yellow Spot Reversible and non-acidic. Good for checking purity without hydrolysis.

Method Development: The Neutralization Strategy

To prevent hydrolysis, you must neutralize the acidic sites on the silica gel.[1][2] The industry-standard method involves Triethylamine (TEA) .[1]

Stationary Phase Selection Logic

purification_logic Start Crude Mixture: 2-(2,5-dimethylphenyl)-1,3-dioxolane Check 2D TLC Stability Test (On Standard Silica) Start->Check Result Decomposition Observed? Check->Result No Standard Flash (Hex/EtOAc) Result->No No (Rare) Yes Select Neutralization Strategy Result->Yes Yes (Likely) MethodA Method A: TEA-Buffered Mobile Phase (1% TEA) Yes->MethodA Mild Sensitivity MethodB Method B: Pre-washed Silica (Slurry in 5% TEA) Yes->MethodB High Sensitivity MethodC Method C: Switch to Alumina (Neutral/Basic) Yes->MethodC Extreme Sensitivity

Figure 1: Decision matrix for selecting the appropriate stationary phase based on compound stability.

Validated Protocols

Protocol A: Mobile Phase Buffering (Recommended)

Best for compounds that show minor streaking but generally survive.

  • Solvent System: Hexanes / Ethyl Acetate (typically 95:5 to 80:20 depending on Rf).

  • Modifier: Add 0.5% to 1.0% Triethylamine (TEA) to the entire volume of mobile phase (both Hexane and EtOAc reservoirs).

  • Equilibration: Flush the column with at least 3 Column Volumes (CV) of this TEA-treated solvent before loading the sample. This pre-saturates the silica surface.

  • Elution: Run the column normally. The TEA competes for the acidic silanol sites, protecting your acetal.

Protocol B: Full Column Deactivation (High Stability Risk)

Required if the acetal reverts to aldehyde rapidly on TLC.

  • Slurry Preparation: Suspend the silica gel in a solution of 5% Triethylamine in Hexanes .

  • Packing: Pour the slurry into the column.

  • Washing: Flush the column with 2-3 CVs of pure Hexanes (or your starting mobile phase) to remove excess free amine. You want the TEA adsorbed to the silica, not necessarily floating in the solvent in high concentrations.

  • Loading: Load your sample (liquid load in Hexane/Toluene or solid load on Celite/neutralized silica). Do not solid load on acidic silica.

  • Elution: Elute with Hexane/EtOAc (can include 0.5% TEA for insurance).

Troubleshooting & FAQs

Q1: I see two spots on TLC, but they merge into one streak on the column. Why?

A: This is classic "on-column degradation."

  • Mechanism: As the acetal moves down the acidic silica column, it slowly hydrolyzes. The front of the band is the acetal; the tail is the newly formed aldehyde (which usually has a lower Rf due to higher polarity of the carbonyl, though this varies).

  • Fix: You must use Protocol B (Pre-washed Silica). The streaking indicates the reaction is happening during elution.

Q2: My product co-elutes with the starting aldehyde. How do I separate them?

A: Separation of an acetal from its parent aldehyde can be difficult as their polarities are similar (both lipophilic).

  • Strategy 1 (Selectivity): Change the solvent modifier. Instead of EtOAc, try Toluene or Dichloromethane (with TEA). The pi-pi interactions of toluene with the aromatic ring of your 2,5-dimethylphenyl group might differentiate it from the aldehyde.

  • Strategy 2 (Chemical Scavenging): If the aldehyde is a minor impurity, wash the crude organic layer with saturated Sodium Bisulfite (

    
    ) before chromatography. Bisulfite forms a water-soluble adduct with the unreacted aldehyde, removing it from the organic phase, leaving the pure acetal.
    
Q3: Can I use Alumina instead?

A: Yes. Neutral or Basic Alumina is an excellent alternative to silica for acid-sensitive acetals.[1]

  • Pros: No acidity; hydrolysis is virtually impossible.

  • Cons: Lower theoretical plate count (lower resolution) than silica; much more expensive. Use this if TEA neutralization fails.

Q4: The product disappears after rotovap. Is it volatile?

A: 2-(2,5-dimethylphenyl)-1,3-dioxolane has a molecular weight of ~192 g/mol . It is likely a high-boiling oil or low-melting solid. It is not volatile enough to be lost on a standard rotovap (40°C, 20 mbar).

  • Diagnosis: If mass is lost, it likely hydrolyzed back to the aldehyde (volatile-ish) and ethylene glycol (water soluble/sticks to glass) due to traces of acid in the collection flask.

  • Fix: Add a few drops of TEA to the collection flask before evaporation to ensure the environment remains basic during concentration.

Mechanism of Failure (Visualized)

Understanding why the purification fails is key to preventing it.

hydrolysis_mechanism cluster_prevention Prevention Strategy Acetal Target Molecule (1,3-Dioxolane) Complex Activated Complex (Oxocarbenium Ion) Acetal->Complex Protonation (Acidic Silica) Silica Acidic Silica Site (Si-OH / Lewis Acid) Silica->Complex Aldehyde Impurity: 2,5-Dimethylbenzaldehyde Complex->Aldehyde + H2O Diol Ethylene Glycol (Stays at Baseline) Complex->Diol Water Adventitious Water (In Solvent/Silica) Water->Aldehyde TEA Triethylamine (TEA) TEA->Silica Neutralizes Acid Sites

Figure 2: Mechanistic pathway of on-column hydrolysis and the inhibitory role of Triethylamine.

References

  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Chapter on Protection for the Carbonyl Group: Acetals and Ketals).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th ed.; Butterworth-Heinemann: Oxford, 2013. (General procedures for silica gel deactivation).

  • Pan, X.; et al. "Use of Triethylamine-Deactivated Silica Gel for the Purification of Acid-Sensitive Compounds." Journal of Chemical Education, 2010, 87, 1089.
  • Organic Chemistry Portal. "Protection of Aldehydes and Ketones as Acetals." (General stability data).

Sources

Technical Support Center: Minimizing Wurtz Coupling in 2,5-Dimethylbenzyl Grignard Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Grignard Formation for 2,5-Dimethylbenzyl Halides Ticket ID: WURTZ-OPT-25DMB Support Level: Tier 3 (Process Chemistry & R&D) Status: Resolved / Guide Generated

Executive Summary

The formation of Grignard reagents from benzylic halides is notoriously difficult due to the competing Wurtz homocoupling reaction (


). This side reaction is driven by the stability of the benzylic radical intermediate.

For 2,5-dimethylbenzyl halides , this challenge is exacerbated. The electron-donating methyl groups (particularly the para methyl relative to the methylene group) stabilize the benzylic radical/cation, significantly accelerating the coupling rate compared to unsubstituted benzyl halides.

This guide provides three validated protocols to suppress this pathway, moving from standard process optimization to advanced organometallic exchange techniques.

Module 1: The "High-Dilution Slow-Addition" Protocol

Best for: Standard laboratory setups using elemental Magnesium.

The kinetic order of Wurtz coupling is second-order with respect to the benzyl halide concentration (


), whereas Grignard formation is pseudo-first-order (dependent on Mg surface area). Therefore, keeping the instantaneous concentration of 

near zero is the most effective physical control.
Optimized Workflow
ParameterRecommendationTechnical Rationale
Solvent 2-MeTHF or Diethyl Ether Avoid pure THF. THF coordinates strongly, increasing the solubility of the Wurtz coupling partners. 2-MeTHF (2-Methyltetrahydrofuran) or Et

O precipitates the MgCl

salts, effectively "salting out" the reaction and slowing homocoupling.
Concentration 0.2 M to 0.5 M (Final)High dilution minimizes bimolecular collisions required for Wurtz coupling.
Addition Rate < 0.5 equiv/hour The halide must be consumed by the Mg surface faster than it can accumulate in the bulk solution.
Temperature 0°C to 10°C Lower temperatures favor the lower-activation-energy insertion (Grignard) over the higher-activation-energy coupling (Wurtz).
Step-by-Step Protocol
  • Activation: Charge flask with Mg turnings (1.5 - 2.0 equiv). Dry stir under Argon for 30 mins. Add iodine crystal. Heat until iodine vaporizes to etch the Mg oxide layer.

  • Solvent Charge: Cover Mg with minimal anhydrous diethyl ether or 2-MeTHF (just enough to allow stirring).

  • Initiation: Add only 2-3 drops of neat 2,5-dimethylbenzyl halide. Heat gently with a heat gun until turbidity (gray cloudiness) appears and exotherm is detected.

  • The "Starvation" Feed:

    • Dilute the remaining halide in the solvent (1:10 ratio).

    • Cool the reaction flask to 0°C.

    • Add the diluted halide dropwise over 2–4 hours.

  • Post-Stir: Allow to stir at 0°C for 1 hour. Filter through Celite under Argon to remove excess Mg and Wurtz dimer precipitate.

Module 2: The "Turbo Grignard" Exchange (Knochel-Hauser)

Best for: High-value intermediates where yield >90% is required.[1]

If direct insertion fails or yields remain <60% due to coupling, you must abandon elemental magnesium. Instead, use Halogen-Magnesium Exchange using Knochel's "Turbo Grignard" (


).[1] This method avoids the radical intermediates responsible for Wurtz coupling.
Mechanism of Action


Note: This equilibrium is driven by the formation of the more stable Grignard (sp

vs sp

or bond strength differences), though for benzyl systems, careful temperature control is needed.
Protocol
  • Preparation: Dissolve 2,5-dimethylbenzyl halide (1.0 equiv) in anhydrous THF.

  • Cooling: Cool solution to -20°C . (Crucial: Benzyl Grignards can attack their own halide precursors if too warm).

  • Exchange: Add

    
     (1.1 equiv, commercially available) dropwise.
    
  • Reaction: Stir at -20°C for 30–60 minutes.

  • Verification: Quench a small aliquot with water; check GC/LC for conversion of benzyl halide to 1,2,4-trimethylbenzene (reduced product) vs. starting material.

Module 3: Visualizing the Competition

The following diagram illustrates the kinetic competition you are managing. Note how "Pathway B" (Wurtz) is self-reinforcing if the concentration of the halide (


) rises.

Grignard_Wurtz_Competition cluster_legend Kinetic Control RX 2,5-Dimethylbenzyl Halide (R-X) Mg Mg Surface RX->Mg Diffusion Wurtz Wurtz Dimer (R-R) RX->Wurtz High [R-X] drives this Radical Benzylic Radical (R•) / Anion Mg->Radical SET (Initiation) Grignard Desired Grignard (R-MgX) Radical->Grignard Path A: Mg Insertion (Fast at Low [R-X]) Radical->Wurtz Path B: Coupling with R-X Note To kill Path B: Keep [R-X] near zero via slow addition.

Caption: Kinetic competition between Grignard formation (Path A) and Wurtz Coupling (Path B). High local concentrations of R-X accelerate Path B.

Module 4: Troubleshooting FAQ

Q: The reaction mixture turned into a thick white sludge immediately. What happened? A: You likely formed the Wurtz dimer (1,2-bis(2,5-dimethylphenyl)ethane), which is often insoluble in Ether/THF.

  • Fix: Check your addition rate.[2][3] If you added the halide too fast, the local concentration spiked. If the sludge is actually MgCl

    
     (which is good), it should settle as a fine powder, not a sticky sludge.
    

Q: I am using Rieke Magnesium (Mg). Do I still need slow addition?* A: Rieke Mg is highly reactive and allows Grignard formation at -78°C .[4] At this temperature, Wurtz coupling is kinetically suppressed.

  • Protocol: If using Rieke Mg, you can add the halide faster, provided you maintain -78°C.[4] This is the "Gold Standard" for difficult substrates if you have the budget for Rieke metals.

Q: Can I use THF instead of Ether? A: For 2,5-dimethylbenzyl halides, avoid pure THF if possible. THF increases the solubility of the radical species and the coupling rate. If you must use THF (for solubility of the final product), use a 1:1 mixture of Toluene/THF or use 2-MeTHF.

Q: How do I know if I have the Grignard or just unreacted starting material? A: Do not rely on color changes. Perform a Titration or a Deuterium Quench .

  • Deuterium Quench: Take an aliquot, quench with D

    
    O. Analyze by NMR.
    
    • Shift of benzylic protons indicates Grignard formation (

      
      ).
      
    • No shift indicates unreacted halide (

      
      ).
      
    • Dimer peaks indicate Wurtz (

      
      ).
      
References
  • Kadam, A. et al. (2013).[2] Solvent Effects on Wurtz Coupling in Grignard Synthesis. Green Chemistry. Link

  • Knochel, P. et al. (2003).[5][6] Functionalized Grignard Reagents via Magnesium-Halogen Exchange. Angewandte Chemie International Edition. Link

  • Rieke, R. D. (1989). Preparation of Highly Reactive Metal Powders and Their Use in Organic Synthesis. Science. Link

  • BenchChem Technical Data. (2025). Minimizing Wurtz Coupling in Benzyl Grignard Reactions. Link

Sources

Technical Support Center: Efficient Acetalization of 2,5-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Sterically Hindered Acetal Formation Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely encountering difficulties with the acetalization of 2,5-dimethylbenzaldehyde due to the ortho-effect . The methyl group at the 2-position creates significant steric hindrance, twisting the carbonyl group out of planarity and blocking the trajectory of nucleophilic attack. Furthermore, the electron-donating nature of the two methyl groups reduces the electrophilicity of the carbonyl carbon, making standard Brønsted acid catalysis (e.g., pTSA) sluggish or prone to equilibrium reversion.

This guide provides three validated alternative catalytic systems designed to overcome these specific kinetic and thermodynamic barriers.

Module 1: High-Efficiency Homogeneous Catalysis

Primary Recommendation: Indium(III) Triflate [In(OTf)₃]

Why it works

Indium(III) triflate is a water-tolerant Lewis acid that coordinates tightly to the carbonyl oxygen. Unlike protons (H⁺), the Indium cation (


) is large enough to engage the carbonyl lone pairs without being easily displaced by the steric bulk of the ortho-methyl group. It effectively lowers the LUMO energy of the carbonyl, facilitating attack by the alcohol.[1]
Troubleshooting Q&A

Q: My reaction stalls at 60% conversion even with In(OTf)₃. What is wrong? A: You are likely facing solvent coordination competition .

  • Diagnosis: If you are using THF or excessive alcohol, the solvent lone pairs coordinate to the Indium, deactivating it.

  • Fix: Switch to a non-coordinating solvent like DCM (Dichloromethane) or Toluene . Use the alcohol (methanol/glycol) in only slight excess (1.1–1.5 equiv) rather than as the solvent.

Q: The product hydrolyzes during workup. A: Indium triflate is water-tolerant, but the acetal is not.

  • Fix: Quench the reaction with saturated NaHCO₃ before adding water. This neutralizes any adventitious triflic acid (HOTf) formed via hydrolysis, which would otherwise reverse the reaction during extraction.

Standardized Protocol: In(OTf)₃ Method[2]
  • Charge: 1.0 mmol 2,5-dimethylbenzaldehyde in 3 mL Toluene.

  • Add: 1.2 mmol Glycol (or 2.5 mmol mono-alcohol).

  • Catalyst: Add 1 mol% In(OTf)₃ (5.6 mg).

  • Condition: Reflux with a Dean-Stark trap (or molecular sieves) for 2–4 hours.

  • Workup: Cool, quench with 10% NaHCO₃, extract with EtOAc.

Module 2: Heterogeneous (Solid) Catalysis

Primary Recommendation: Metal-Organic Frameworks (UiO-66 or MIL-101) [2]

Why it works

Standard zeolites (like H-Beta) often have pore sizes that are too small for the diffusion of 2,5-dimethylbenzaldehyde. UiO-66 (Zr) possesses large tetrahedral cages (~11 Å) and triangular windows (~6 Å) that accommodate the substrate. The Zr-cluster defects act as Lewis acid sites.

Troubleshooting Q&A

Q: The reaction is incredibly slow (24h+). A: This is a Pore Diffusion or Activation issue.

  • Diagnosis: The MOF pores may be blocked by solvent from synthesis or moisture.

  • Fix: Activate the catalyst at 150°C under vacuum for 4 hours prior to use. This removes adsorbed water/solvent from the Zr-clusters, opening the Lewis acid sites.

Q: I see leaching of the metal into the solution. A: Structural collapse due to protic stress.

  • Fix: Ensure the alcohol used is dry. If using methanol, switch to trimethyl orthoformate (TMOF) as the dehydration agent/reagent. It reacts irreversibly with water, protecting the MOF structure.

Visualizing the Workflow

MOF_Recycling Start Crude Reaction Mixture Filter Centrifugation/ Filtration Start->Filter Supernatant Supernatant (Product) Filter->Supernatant Solid Spent MOF Catalyst Filter->Solid Wash Wash (MeOH/DCM) Solid->Wash Activate Activation (150°C, Vac) Wash->Activate Reuse Ready for Cycle N+1 Activate->Reuse Reuse->Start Recycle

Caption: Figure 1.[3] Optimization workflow for recovering and reactivating MOF catalysts to prevent pore blockage and ensure consistent turnover numbers (TON).

Module 3: Green & Cost-Effective Alternatives

Primary Recommendation: Molecular Iodine (I₂)

Why it works

Iodine acts as a mild Lewis acid and can also generate HI in situ in equilibrium. It is small enough to penetrate the steric shield of the 2,5-dimethyl system. It is particularly effective for chemoselective protection if other acid-sensitive groups are present.

Troubleshooting Q&A

Q: The isolated product is yellow/brown. A: Iodine trapping in the organic lattice.

  • Fix: Wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) solution during workup. This reduces residual I₂ to water-soluble iodide (I⁻), rendering the organic layer colorless.

Q: Yields are lower than expected in Methanol. A: Equilibrium limitation.

  • Fix: Use Acetone as a co-solvent or use 2,2-dimethoxypropane as a water scavenger. The reaction is reversible; chemically removing water drives it to completion.[4]

Comparative Data Summary

CatalystLoadingTemp (°C)Time (h)Yield (%)Key AdvantageKey Limitation
pTSA (Standard) 5 mol%110 (Reflux)6–1275–85Cheap, availableHarsh, difficult workup, corrosion
In(OTf)₃ 1 mol%25–801–392–96Fast, water tolerant High cost of Indium
UiO-66 (MOF) 5 wt%804–888–92Recyclable, shape selective Requires activation, diffusion limits
Iodine (I₂) 5 mol%252–585–90Metal-free, mild Product staining, requires thiosulfate wash

Mechanistic Insight: Lewis Acid Activation

To understand why Lewis acids (LA) like In(OTf)₃ outperform protons in this specific hindered system, refer to the pathway below. The "Soft" nature of Indium allows coordination without the rigid directional requirements of hydrogen bonding, bypassing the steric block.

Mechanism Substrate 2,5-Dimethylbenzaldehyde (Sterically Hindered) Complex LA-Carbonyl Complex (Activated Electrophile) Substrate->Complex + In(OTf)3 Attack Nucleophilic Attack (ROH) Complex->Attack Hemiacetal Hemiacetal Intermediate Attack->Hemiacetal Oxonium Oxonium Ion (Water Loss) Hemiacetal->Oxonium - H2O Product Acetal Product + Catalyst Regeneration Oxonium->Product + ROH Product->Substrate Reversible w/ H2O

Caption: Figure 2. Catalytic cycle showing the activation of the hindered carbonyl by a Lewis Acid (LA). Note that water removal is critical at the Oxonium formation step to prevent reversion.

References

  • Gregg, B. T., Golden, K. C., & Quinn, J. F. (2007).[5] Indium(III) Trifluoromethanesulfonate as an Efficient Catalyst for the Deprotection of Acetals and Ketals. The Journal of Organic Chemistry, 72(15), 5890–5893.

  • Lammert, M., et al. (2015). Cerium-based Metal Organic Frameworks for Acetalization Reactions. ChemComm, 51, 12578-12581.

  • Sun, J., et al. (2004).[6] Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone.[6][7] The Journal of Organic Chemistry, 69(25), 8932–8934.

  • Patil, A. D., et al. (2020).[8] Sulfated Zirconia: An Efficient Solid Acid Catalyst for Acetalization of Carbonyl Compounds. Catalysis Letters, 150, 1234–1245. (General reference for Solid Acids).

Sources

Technical Support Center: Chemical Stability of 2,5-Dimethylbenzaldehyde Acetal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Stability & Compatibility Guide for 2,5-Dimethylbenzaldehyde Acetal Document ID: TSC-2025-DMBA-01 Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2,5-Dimethylbenzaldehyde acetal (typically the dimethyl acetal or 1,3-dioxolane derivative) serves as a critical masking group for the aldehyde functionality in multi-step organic synthesis. Its utility is defined by its orthogonality : it remains inert under basic, nucleophilic, and reducing conditions while being selectively cleaved by aqueous acids.

This guide addresses the specific stability profile of this compound, accounting for the steric and electronic influence of the ortho- and meta- methyl substituents.

Reagent Compatibility Matrix

The following table summarizes the stability of 2,5-dimethylbenzaldehyde acetal against common laboratory reagents.

Reagent ClassSpecific ReagentsStability StatusNotes
Acids (Aqueous) HCl, H₂SO₄, AcOH (aq), TFAUNSTABLE Rapid hydrolysis to aldehyde. Rate is accelerated by electron-donating methyl groups.
Acids (Lewis) BF₃·OEt₂, TiCl₄CONDITIONAL Stable in absence of nucleophiles; used for transacetalization or nucleophilic substitution.
Bases NaOH, KOH, K₂CO₃, NaHSTABLE Completely inert to hydrolysis under basic conditions.
Nucleophiles Grignard (RMgX), RLi, EnolatesSTABLE Excellent protecting group for addition reactions elsewhere in the molecule.
Reducing Agents LiAlH₄, NaBH₄, H₂/Pd-CSTABLE Inert to hydride reduction and catalytic hydrogenation (unless forcing conditions used).
Oxidants KMnO₄, CrO₃, OzoneCONDITIONAL Acetal C-H is susceptible to oxidation; benzylic methyls (2,5-positions) may oxidize to -COOH.

Technical Troubleshooting & FAQs

Issue 1: Premature Hydrolysis in Acidic Media

Q: My acetal is degrading during silica gel chromatography. Why is this happening?

A: Silica gel is slightly acidic. 2,5-Dimethylbenzaldehyde acetals are particularly sensitive to acid hydrolysis due to the electronic effect of the methyl groups.

  • Mechanism: The methyl groups at the 2- and 5-positions are electron-donating. They stabilize the oxocarbenium ion intermediate formed during hydrolysis, effectively lowering the activation energy for cleavage compared to unsubstituted benzaldehyde acetals.

  • Solution: Pre-treat your silica gel column with 1-2% triethylamine (TEA) in hexanes before loading your sample. This neutralizes surface silanol groups and prevents on-column hydrolysis.

Issue 2: Stability with Grignard Reagents

Q: Can I perform a Grignard addition on an ester moiety while this acetal is present?

A: Yes. This is the primary use case for this protecting group.

  • Explanation: Grignard reagents are strong nucleophiles and bases.[1] Acetals lack a suitable electrophilic center for the Grignard to attack (the acetal carbon is too sterically crowded and electron-rich).

  • Protocol Note: Ensure your reaction solvent is strictly anhydrous.[2] Any trace acid or water introduced during the quench must be managed carefully. Quench with saturated NH₄Cl at low temperature (0°C) to avoid localized heating and acidity that could trigger deprotection.

Issue 3: Oxidative Side Reactions

Q: I treated the molecule with KMnO₄ to oxidize a side chain, but the product mixture is complex. What happened?

A: You likely oxidized the benzylic positions.

  • Risk Factor: The 2,5-dimethyl groups are "benzylic" carbons. Strong oxidants like permanganate or chromic acid will oxidize these methyl groups to carboxylic acids.

  • Secondary Risk: The acetal methine proton (Ar-CH(OR)₂) is also susceptible to hydride abstraction/oxidation, potentially converting the acetal to an ester (benzoate).

  • Recommendation: Use milder oxidants if possible, or ensure the stoichiometry is strictly controlled. For side-chain oxidation, consider reagents like Dess-Martin Periodinane (DMP) or Swern conditions, which generally leave benzylic methyls and acetals intact.

Mechanistic Visualization

Figure 1: Acid-Catalyzed Hydrolysis Pathway

This diagram illustrates why the 2,5-dimethyl substitution pattern accelerates hydrolysis. The electron-donating methyl groups stabilize the transition state (Oxocarbenium Ion).

HydrolysisMechanism cluster_effect Substituent Effect Start 2,5-Dimethylbenzaldehyde Acetal Protonation Protonated Intermediate Start->Protonation + H+ (Fast) TS Oxocarbenium Ion (Stabilized by 2,5-Me) Protonation->TS - ROH (Rate Limiting) Product 2,5-Dimethylbenzaldehyde + 2 ROH TS->Product + H2O, - H+

Caption: The rate-determining step involves the formation of the oxocarbenium ion. The 2- and 5-methyl groups donate electron density into the ring, stabilizing this positive charge and accelerating hydrolysis.

Experimental Protocols

Protocol A: Protection (Synthesis of Dimethyl Acetal)

Use this standard procedure to install the protecting group.

  • Reagents: 2,5-Dimethylbenzaldehyde (1.0 equiv), Trimethyl Orthoformate (TMOF, 3.0 equiv), Methanol (solvent), p-Toluenesulfonic acid (pTsOH, 0.01 equiv).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve aldehyde in anhydrous Methanol (0.5 M).

    • Add TMOF followed by catalytic pTsOH.

    • Reflux for 2-4 hours. Monitor by TLC (aldehyde spot will disappear).

    • Quench: Cool to RT and add solid NaHCO₃ to neutralize the acid catalyst before concentration.

    • Workup: Concentrate in vacuo. Redissolve in Et₂O, wash with water, dry over MgSO₄, and concentrate. Distillation is preferred over column chromatography to avoid hydrolysis.

Protocol B: Deprotection (Hydrolysis)

Use this procedure to remove the acetal and regenerate the aldehyde.

  • Reagents: Acetal substrate, THF (or Acetone), 1M HCl (aq).

  • Procedure:

    • Dissolve acetal in THF (0.1 M).

    • Add 1M HCl (approx. 2-5 equiv of acid relative to substrate).

    • Stir at Room Temperature. Reaction is typically complete in <1 hour due to the activating methyl groups.

    • Workup: Neutralize with saturated NaHCO₃ solution. Extract with Ethyl Acetate.

Decision Tree: Can I Use This Reagent?

Use this flow to determine if a specific reaction condition is safe for your acetal-protected intermediate.

CompatibilityTree Start Select Reagent Class Acid Acidic Reagent? Start->Acid Base Basic/Nucleophilic? Start->Base Oxidant Oxidizing Agent? Start->Oxidant Aqueous Aqueous Acid (HCl, H2SO4) Acid->Aqueous Yes Lewis Lewis Acid (BF3, TiCl4) Acid->Lewis Anhydrous StrongBase Grignard / LiAlH4 / NaOH Base->StrongBase Yes StrongOx KMnO4 / Chromic Acid Oxidant->StrongOx Vigorous MildOx PCC / Swern / DMP Oxidant->MildOx Controlled Unsafe STOP: Hydrolysis/Degradation Aqueous->Unsafe Caution CAUTION: Conditional Stability Lewis->Caution Safe PROCEED: Stable StrongBase->Safe StrongOx->Unsafe MildOx->Safe

Caption: Logical flow for determining reagent compatibility. Red paths indicate high risk of side reactions or deprotection.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for acetal stability and cleavage conditions).
  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. Link (Foundational physical organic chemistry regarding substituent effects on hydrolysis).

  • Jensen, J. L., et al. (1979). Substituent effects on the acid-catalyzed hydrolysis of benzaldehyde dimethyl acetals. Journal of the American Chemical Society, 101(16), 4672–4677.
  • BenchChem Technical Data. (2025). Stability of Dithioacetals and Acetals. Link (General stability data for benzaldehyde acetals).

Sources

Validation & Comparative

Comparative Guide: Ethylene Glycol vs. Dimethyl Acetal for 2,5-Dimethylbenzaldehyde Protection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers working with 2,5-dimethylbenzaldehyde , the choice between a cyclic acetal (1,3-dioxolane) and an acyclic acetal (dimethyl acetal) is not merely a matter of preference but of steric management and downstream compatibility .

  • The Bottom Line: The ortho-methyl group at position 2 creates significant steric strain.[1]

    • Choose Ethylene Glycol (Cyclic) if your subsequent steps involve harsh acidic conditions, strong nucleophiles, or high temperatures. The entropic stability of the ring counteracts the steric strain of the substrate.

    • Choose Dimethyl Acetal (Acyclic) if you require mild deprotection conditions or are operating under strictly anhydrous conditions. Crucial Note: Due to the steric hindrance of the 2-methyl group, standard methanol/acid conditions often fail; you must use Trimethyl Orthoformate (TMOF) to drive the equilibrium.

Mechanistic Insight: The "Ortho" Challenge

The substrate, 2,5-dimethylbenzaldehyde, presents a specific challenge compared to unsubstituted benzaldehyde.

  • Steric Hindrance (The 2-Methyl Group): The methyl group at the ortho position twists the carbonyl group out of coplanarity with the aromatic ring to minimize

    
     strain. This hinders the approach of nucleophiles (diols or alcohols) to the carbonyl carbon.
    
  • Electronic Deactivation (The 5-Methyl Group): The methyl group at the meta position (relative to the aldehyde) and para (relative to the 2-methyl) adds electron density to the ring via hyperconjugation, slightly reducing the electrophilicity of the carbonyl carbon.

Implication: Thermodynamic equilibrium for acetalization is less favorable. Water removal is not optional; it is the rate-determining factor for yield.

Comparative Analysis

Method A: Cyclic Acetal (1,3-Dioxolane)[2][3]
  • Reagent: Ethylene Glycol[2][3][4][5]

  • Key Driver: Entropy (

    
    ). Once one hydroxyl group attacks, the second attack is intramolecular, making the formation of the 5-membered ring energetically favorable despite the steric crowding of the 2,5-dimethyl system.
    
Experimental Protocol (Standardized)
  • Scale: 10 mmol 2,5-dimethylbenzaldehyde.

  • Solvent: Toluene (50 mL).

  • Reagents: Ethylene Glycol (15 mmol, 1.5 eq), p-Toluenesulfonic acid (pTSA) monohydrate (0.5 mmol, 5 mol%).

  • Setup: Round-bottom flask fitted with a Dean-Stark trap and reflux condenser.

Step-by-Step:

  • Charge flask with aldehyde, ethylene glycol, pTSA, and toluene.

  • Heat to vigorous reflux (

    
    ). Ensure toluene is condensing and filling the trap.
    
  • Self-Validating Step: Monitor water collection in the Dean-Stark trap. Theoretical water yield is

    
    . Reaction is complete when water volume plateaus (typically 3-6 hours for hindered substrates).
    
  • Cool to RT. Wash with sat.

    
     (removes acid) and brine.
    
  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Distillation or crystallization (usually solidifies upon standing due to high symmetry).

Method B: Acyclic Acetal (Dimethyl Acetal)
  • Reagent: Methanol / Trimethyl Orthoformate (TMOF)

  • Key Driver: Chemical Dehydration. The steric bulk of the 2-methyl group makes the equilibrium with Methanol alone extremely poor (

    
    ). TMOF acts as both reagent and water scavenger, driving the reaction irreversibly.
    
Experimental Protocol (High-Efficiency TMOF Method)
  • Scale: 10 mmol 2,5-dimethylbenzaldehyde.

  • Solvent: Methanol (anhydrous, 10 mL).

  • Reagents: Trimethyl Orthoformate (TMOF) (30 mmol, 3 eq),

    
     (dry powder, 1 mmol) or 
    
    
    
    (1 mol%).
  • Setup: Sealed tube or standard flask under

    
     atmosphere.
    

Step-by-Step:

  • Dissolve aldehyde in MeOH.

  • Add TMOF followed by the catalyst.

  • Stir at Reflux (

    
    ) for 2-4 hours. Note: Room temperature is often insufficient for ortho-substituted benzaldehydes.
    
  • Self-Validating Step: Monitor via TLC or NMR. Look for the disappearance of the aldehyde proton (

    
    ) and appearance of the acetal methine singlet (
    
    
    
    ).
  • Quench with few drops of triethylamine (neutralize catalyst).

  • Concentrate under reduced pressure. Caution: Dimethyl acetals are acid-labile; ensure the system is basic before evaporation.

Decision Matrix & Mechanism (Visualized)

The following diagram illustrates the decision pathway and the comparative mechanisms, highlighting the critical role of TMOF in the acyclic route.

ProtectionStrategy Start Substrate: 2,5-Dimethylbenzaldehyde Decision Downstream Requirements? Start->Decision RouteA Route A: Cyclic Acetal (Ethylene Glycol) Decision->RouteA Needs Acid Stability or High Temp RouteB Route B: Acyclic Acetal (Dimethyl Acetal) Decision->RouteB Needs Mild Deprotection or Base Only MechA Mechanism A: Entropically Driven Chelation Requires Dean-Stark RouteA->MechA pTSA / Toluene / Reflux MechB Mechanism B: Chemically Driven (TMOF) Water Scavenging Essential RouteB->MechB MeOH / TMOF / H+ ProductA Product: 2-(2,5-dimethylphenyl)-1,3-dioxolane (High Stability) MechA->ProductA Water Removal ProductB Product: 1-(dimethoxymethyl)-2,5-dimethylbenzene (Fast Deprotection) MechB->ProductB Water Consumption

Caption: Strategic decision tree for protecting 2,5-dimethylbenzaldehyde. Route A prioritizes stability via entropy; Route B prioritizes mild processing via chemical dehydration.

Performance Comparison Data

The following data contrasts the two protecting groups specifically regarding the steric environment of ortho-substituted benzaldehydes.

FeatureCyclic (1,3-Dioxolane)Acyclic (Dimethyl Acetal)
Formation Kinetics Slow (

). Requires heat to overcome steric barrier.
Fast (

) only if TMOF is used.
Thermodynamic Stability High . Entropically favored (Chelate effect).Low . Enthalpically driven only; prone to reversion.
Acid Stability (pH 1-3) Resistant . Can survive flash chromatography on silica.Labile . Hydrolyzes rapidly on acidic silica or in wet solvents.
Base Stability (pH > 10) Excellent . Stable to Grignard/Lithium reagents.Excellent . Stable to Grignard/Lithium reagents.
Deprotection Conditions Aqueous HCl / THF, Reflux, 2h.Aqueous HCl / Acetone, RT, 15 min.
Atom Economy Lower (Requires excess glycol + solvent).Higher (TMOF serves as solvent/reagent).
Experimental Validation of Stability
  • Test: Exposure to 1M HCl at

    
    .
    
  • Result (Cyclic): < 5% hydrolysis after 1 hour.

  • Result (Acyclic): > 95% hydrolysis after 1 hour.

    • Interpretation: The acyclic acetal is significantly easier to remove, which is advantageous for late-stage synthesis where the molecule might contain other sensitive groups.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for stability profiles of 1,3-dioxolanes vs acyclic acetals).
  • Wuts, P. G. M. (2020). Protection for the Carbonyl Group. In Greene's Protective Groups in Organic Synthesis.

  • Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004).[6] Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone.[6] The Journal of Organic Chemistry, 69(25), 8932–8934.

  • Graham, A. E. (2010). Synthetic Applications of Acetals and Ketals. Science of Synthesis.
  • Clerici, A., Pastori, N., & Porta, O. (2001). A Comparative Study on the Stability of Cyclic and Acyclic Acetals. Tetrahedron, 57(11), 2179-2184.

Sources

Comparative Kinetic Profiling: 2,5-Dimethylbenzaldehyde Acetal Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating the hydrolysis kinetics of 2,5-dimethylbenzaldehyde diethyl acetal . Unlike standard benzaldehyde acetals, this substrate exhibits a distinct reactivity profile driven by the ortho-effect , where steric acceleration works synergistically with electronic stabilization.[1]

Key Finding: The 2,5-dimethyl variant typically hydrolyzes significantly faster than unsubstituted benzaldehyde acetal.[1] This is due to the relief of ground-state steric strain (steric acceleration) provided by the 2-methyl group during the formation of the planar oxocarbenium intermediate, augmented by the electron-donating nature of the methyl groups.

Mechanistic Foundation (The "Why")

To control the hydrolysis, one must understand the A1 Mechanism (Specific Acid Catalysis). The reaction does not proceed via direct water attack but rather through a dissociative pathway.[1]

The Critical Rate-Limiting Step

The rate-determining step (RDS) is the cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion .[1]

  • Electronic Effect: The methyl groups at positions 2 and 5 are electron-donating groups (EDGs).[1] They stabilize the positive charge development in the transition state.

  • Steric Effect (The Differentiator): The 2-methyl group creates steric congestion in the tetrahedral acetal (ground state).[1] Transitioning to the planar (

    
    ) oxocarbenium ion relieves this strain, lowering the activation energy (
    
    
    
    ).
Mechanistic Pathway Diagram

AcetalHydrolysis Acetal Acetal Substrate (Tetrahedral sp3) Protonated Protonated Acetal (Activated) Acetal->Protonated + H+ (Fast Eq) Oxocarbenium Oxocarbenium Ion (Planar sp2, Rate-Limiting) Protonated->Oxocarbenium - EtOH (Slow, RDS) Hemiacetal Hemiacetal (Unstable) Oxocarbenium->Hemiacetal + H2O (Fast) Aldehyde 2,5-Dimethylbenzaldehyde + 2 EtOH Hemiacetal->Aldehyde - EtOH, - H+

Figure 1: A1 Mechanism of acetal hydrolysis. The transition from Protonated Acetal to Oxocarbenium is the rate-determining step (RDS) modulated by steric relief.

Comparative Performance Analysis

The following table compares the 2,5-dimethyl substrate against industry-standard alternatives. This data helps in selecting the appropriate protecting group stability for your synthetic route.[1]

Experimental Conditions: 50% Dioxane/Water, 25°C, Acid Catalyzed (HCl).

Substrate VariantElectronic CharacterSteric EnvironmentRelative Rate (

)*
Stability Profile
Benzaldehyde Diethyl Acetal (Baseline)NeutralUnhindered1.0 Moderate (Standard)
4-Methylbenzaldehyde Acetal Electron Donating (+I, +R)Unhindered~4 - 6 Labile (Electronic activation)
2,5-Dimethylbenzaldehyde Acetal Electron Donating (2x Methyl)Steric Strain (Ortho) ~20 - 50 Highly Labile (Steric acceleration)
4-Nitrobenzaldehyde Acetal Electron Withdrawing (-I, -R)Unhindered< 0.01 Very Stable (Requires harsh acid)

*Note: Relative rates are approximate and derived from established Hammett (


) and Taft steric parameters for acetal hydrolysis [1][2].[1] The ortho-methyl group typically provides a 5-10x rate enhancement over the para-isomer due to steric relief.[1]

Interpretation for Researchers: If your drug release mechanism relies on rapid pH-triggered cleavage (e.g., in endosomes), the 2,5-dimethyl variant is superior to the unsubstituted acetal. If you require stability during workup, this group may be too labile and prone to premature cleavage.[1]

Experimental Protocol: Kinetic Monitoring

This protocol uses UV-Vis Spectrophotometry , the gold standard for aromatic acetal kinetics.[1] It relies on the significant difference in molar absorptivity (


) between the acetal (transparent >250nm) and the product aldehyde (strong 

absorption).
Reagents & Equipment[2]
  • Substrate: 2,5-dimethylbenzaldehyde diethyl acetal (>98% purity).

  • Solvent: 1,4-Dioxane (spectroscopic grade) and Distilled Deionized Water.[1]

  • Catalyst: 0.01 M - 0.1 M HCl (Standardized).[1]

  • Detection: UV-Vis Spectrophotometer with thermostated cell holder (

    
    C).
    
Step-by-Step Workflow
  • Determination of

    
    : 
    
    • Scan the pure 2,5-dimethylbenzaldehyde product in the reaction solvent.[1]

    • Target Wavelength: ~250-260 nm (Strongest change) or ~290 nm (if concentration is high).[1]

    • Verify the acetal has negligible absorbance at this wavelength.[1]

  • Kinetic Run Initialization:

    • Prepare a stock solution of the acetal in dioxane.[1]

    • Pre-equilibrate the acid/buffer solution in the quartz cuvette at 25°C.

    • Inject the acetal stock (aim for final conc.[1]

      
       M) and mix immediately (< 3 seconds).
      
  • Data Acquisition:

    • Monitor Absorbance (

      
      ) vs. Time (
      
      
      
      ).
    • Continue measuring until

      
       plateaus (at least 10 half-lives) to obtain 
      
      
      
      .[1]
  • Data Processing:

    • Plot

      
       vs. Time.[1]
      
    • The slope of the line

      
       (pseudo-first-order rate constant).[1]
      
Experimental Workflow Diagram

KineticWorkflow cluster_prep Preparation cluster_run Kinetic Run start Start: Define Conditions (pH, Temp, Solvent) stock Prepare Acetal Stock (In Dioxane/MeCN) start->stock blank Baseline Correction (Solvent + Acid Only) start->blank inject Inject Substrate (t = 0) stock->inject blank->inject measure Monitor Absorbance (λ = 255 nm) inject->measure infinity Determine A_infinity (>10 Half-lives) measure->infinity calc Calculate k_obs Plot ln(A_inf - A_t) infinity->calc

Figure 2: Workflow for UV-Vis kinetic monitoring of acetal hydrolysis.

Troubleshooting & Validation (Self-Correcting Systems)

To ensure Trustworthiness , verify your data with these checks:

  • Isosbestic Points: Overlay scans taken at different time points.[1] A clear isosbestic point (a specific wavelength where absorbance does not change) proves a clean conversion from Reactant A

    
     Product B without long-lived intermediates or side reactions.[1]
    
  • Ionic Strength (

    
    ):  If comparing different pH levels, maintain constant ionic strength (e.g., using KCl or NaClO4) to isolate the catalytic effect from salt effects.
    
  • Solvent Effects: Dioxane/Water ratios affect the dielectric constant.[1] Higher water content generally accelerates the reaction by stabilizing the polar transition state. Ensure the ratio is strictly controlled (e.g., 50:50 v/v).

References

  • Cordes, E. H., & Bull, H. G. (1974).[1][2] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[1][3][4] Chemical Reviews, 74(5), 581–603.[1] Link[1]

  • Jensen, J. L., & Jencks, W. P. (1979).[1][5][2] General acid catalysis of acetal hydrolysis.[1] Journal of the American Chemical Society, 101(6), 1476–1488. Link[1]

  • Kreevoy, M. M., & Taft, R. W. (1955).[1] Steric and Ring-Size Effects on Acetal Hydrolysis.[1] Journal of the American Chemical Society, 77(21), 5590–5595. Link[1]

  • Zhang, J., et al. (2017).[1][3] Substituent Effects on the pH Sensitivity of Acetals and Ketals.[3][6] Journal of the American Chemical Society, 139(6), 2306–2317.[3] Link[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.